An In-depth Technical Guide to the Physical and Chemical Properties of Trichloroacetanilide
An In-depth Technical Guide to the Physical and Chemical Properties of Trichloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of trichloroacetanilide, with a focus on isomers of significant interest. Due to the ambiguity of the common name, this document will address the distinct properties of prominent isomers: 2,4,5-Trichloroacetanilide and 2,4,6-Trichloroacetanilide, which feature a trisubstituted phenyl ring, and N-phenyl-2,2,2-trichloroacetamide, where the chloro-substituents are on the acetyl group. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development by providing key data, experimental protocols, and insights into their mechanism of action.
Physicochemical Properties
The physicochemical properties of trichloroacetanilide isomers are crucial for understanding their behavior in biological and chemical systems. These properties, including molecular weight, melting point, and solubility, are summarized in the table below. It is important to note that some data are predicted values from computational models.
| Property | 2,4,5-Trichloroacetanilide | 2,4,6-Trichloroacetanilide | N-phenyl-2,2,2-trichloroacetamide |
| CAS Number | 23627-24-9[1] | 607-94-3 | 2563-97-5[2] |
| Molecular Formula | C₈H₆Cl₃NO[1] | C₈H₆Cl₃NO | C₈H₆Cl₃NO[2] |
| Molecular Weight | 238.50 g/mol [3] | 238.50 g/mol | 238.50 g/mol [2] |
| Melting Point | 186-188 °C[4][5] | Not available | Not available |
| Boiling Point | 374.0 ± 42.0 °C (Predicted)[4][5] | Not available | Not available |
| Density | 1.505 ± 0.06 g/cm³ (Predicted)[4][5] | 1.595 g/cm³[6] | Not available |
| Water Solubility | Practically insoluble | Not available | Not available |
| Appearance | Off-white solid | Colorless crystals[6] | Not available |
Chemical Synthesis: Experimental Protocols
The synthesis of trichloroacetanilide isomers is typically achieved through the acetylation of the corresponding trichloroaniline. The following are detailed experimental protocols for the synthesis of 2,4,5-trichloroacetanilide and a proposed two-step synthesis for 2,4,6-trichloroacetanilide.
Synthesis of 2,4,5-Trichloroacetanilide
A straightforward and high-yield synthesis of 2,4,5-trichloroacetanilide involves the direct acetylation of 2,4,5-trichloroaniline (B140166) using acetic anhydride.[6]
Materials:
-
2,4,5-trichloroaniline
-
Acetic anhydride
-
Heptane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 10 g of 2,4,5-trichloroaniline in 50 mL of acetic anhydride.
-
Stir the solution at room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
The solid is air-dried to yield N-(2,4,5-trichlorophenyl)acetamide.
-
The product can be further purified by recrystallization. The reported Rf value is 0.5 in a 1:1 mixture of ethyl acetate and heptane.[6]
Synthesis of 2,4,6-Trichloroacetanilide
The synthesis of 2,4,6-trichloroacetanilide can be achieved in a two-step process. The first step involves the chlorination of aniline (B41778) to produce 2,4,6-trichloroaniline (B165571). The second step is the acetylation of the resulting trichloroaniline.
Step 1: Preparation of 2,4,6-Trichloroaniline
This protocol is adapted from a patented method for the chlorination of aniline in hydrochloric acid.[7]
Materials:
-
Anthranilic acid
-
30% Hydrochloric acid
-
Chlorine gas
-
20% Sodium hydroxide (B78521) solution
-
Dichloromethane
Procedure:
-
In a 1000 mL reaction flask, add 137.1 g (1.0 mol) of anthranilic acid and 685.5 g of 30% hydrochloric acid.
-
Maintain the reaction temperature at 30 °C and introduce chlorine gas for 10 hours.
-
After the reaction is complete, stop the flow of chlorine gas.
-
While stirring, add 20% sodium hydroxide solution to adjust the pH of the reaction solution to 7.
-
Filter the resulting precipitate to obtain 2,4,6-trichloroaniline.
Step 2: Acetylation of 2,4,6-Trichloroaniline
This step is analogous to the synthesis of 2,4,5-trichloroacetanilide.
Materials:
-
2,4,6-trichloroaniline (from Step 1)
-
Acetic anhydride
Procedure:
-
Dissolve the synthesized 2,4,6-trichloroaniline in a suitable amount of acetic anhydride.
-
Stir the mixture at room temperature for several hours or overnight.
-
Collect the precipitated 2,4,6-trichloroacetanilide by filtration.
-
Wash the product with a suitable solvent (e.g., cold water or a non-polar organic solvent) and dry.
Biological Activity and Mechanism of Action
While specific signaling pathways for individual trichloroacetanilide isomers are not well-documented in publicly available literature, the general class of chloroacetanilide herbicides is known to exert its biological effects through the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][8] This inhibition disrupts early seedling growth in susceptible plants.[4] The proposed mechanism of action involves the covalent binding of the chloroacetamide moiety to sulfhydryl groups of enzymes essential for VLCFA elongation.[2][4]
The electrophilic nature of the chloroacetyl group makes it susceptible to nucleophilic attack by sulfhydryl groups present in enzymes and glutathione (B108866).[1][3] This irreversible binding leads to enzyme inactivation and disruption of critical metabolic pathways.[4] In tolerant plant species, detoxification occurs through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases.[4]
Recent studies on chloroacetanilide herbicides have also indicated that they can induce protein destabilization by direct conjugation to reactive cysteine residues in a variety of proteins, suggesting a broader impact on cellular proteostasis.[9][10]
References
- 1. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. N-(2,4,6-Trimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4,5-TRICHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103570556A - Method used for preparing 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 8. Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A [mdpi.com]
- 9. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]





